molecular formula C16H13ClN2O3S2 B2558652 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide CAS No. 895458-74-9

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide

Cat. No.: B2558652
CAS No.: 895458-74-9
M. Wt: 380.86
InChI Key: XFBBUHKWEJEVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of a chlorobenzenesulfonyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced by reacting 4-chlorobenzenesulfonyl chloride with the benzothiazole derivative in the presence of a base such as triethylamine.

    Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride or acetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorobenzenesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzenesulfonyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical intermediate or active ingredient due to its structural features.

    Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.

    Materials Science: It may be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The benzothiazole moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylbenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide: Similar structure but with a methyl group instead of a chlorine atom.

    2-(4-bromobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

2-(4-chlorobenzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. The combination of the chlorobenzenesulfonyl group and the benzothiazole moiety provides a distinct chemical profile that can be advantageous in specific applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-10-18-14-8-12(4-7-15(14)23-10)19-16(20)9-24(21,22)13-5-2-11(17)3-6-13/h2-8H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBBUHKWEJEVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.